N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of a dimethylamino group attached to a phenethyl moiety, and a methoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of catalysts and more efficient purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-(dimethylamino)phenethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical and biological properties.
N-(4-(dimethylamino)phenethyl)-2-(4-chlorophenyl)acetamide: Contains a chloro group instead of a methoxy group, which may affect its reactivity and biological activity.
N-(4-(dimethylamino)phenethyl)-2-(4-nitrophenyl)acetamide: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-(4-(dimethylamino)phenethyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a dimethylamino group, a phenethyl moiety, and a methoxy-substituted phenyl group. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the methoxyphenyl group contributes to lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of various proteins, leading to diverse biological effects.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, studies indicated that modifications in the chemical structure can enhance potency against bacterial strains. A high-throughput screening identified several analogs with significant inhibitory effects against Mycobacterium tuberculosis (Mtb), demonstrating the potential for developing new antimicrobial agents.
Compound | MIC (µM) | Selectivity Index |
---|---|---|
This compound | <20 | High |
LEI-401 (analog) | 27 | Moderate |
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory activity. In vitro studies revealed that it can inhibit pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Inhibition of NAPE-PLD Enzyme : A study on the structure-activity relationship (SAR) of related compounds revealed that modifications to the dimethylamino group significantly increased the inhibitory potency against the enzyme N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The most potent analogs showed sub-micromolar inhibition, indicating that similar modifications could enhance the activity of this compound .
- Behavioral Studies in Animal Models : Another research effort demonstrated that administering related compounds affected emotional behavior in mice, suggesting an impact on central nervous system pathways. This finding highlights the potential neuroactive properties of this compound .
Research Findings
Recent studies have focused on optimizing the pharmacological properties of this compound through systematic modification of its structure. The following table summarizes key findings from various studies:
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-21(2)17-8-4-15(5-9-17)12-13-20-19(22)14-16-6-10-18(23-3)11-7-16/h4-11H,12-14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSEBGWFYWKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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